molecular formula C16H13ClO3S B2636537 1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone CAS No. 882748-90-5

1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone

Cat. No.: B2636537
CAS No.: 882748-90-5
M. Wt: 320.79
InChI Key: OIKFFOVPNCEUBS-UHFFFAOYSA-N
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Description

The compound 1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone features a propanone backbone substituted with a 1,3-benzodioxole ring (a fused benzene-dioxole system) at the 1-position and a 4-chlorophenylsulfanyl group at the 3-position. The benzodioxole moiety introduces electron-donating oxygen atoms, while the 4-chlorophenylsulfanyl group contributes a sulfur-linked aromatic system with an electron-withdrawing chlorine substituent. Below, we compare it with structurally related analogs to infer trends.

Properties

IUPAC Name

1-(1,3-benzodioxol-4-yl)-3-(4-chlorophenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3S/c17-11-4-6-12(7-5-11)21-9-8-14(18)13-2-1-3-15-16(13)20-10-19-15/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKFFOVPNCEUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with a suitable electrophile.

    Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone through a condensation reaction between the benzodioxole derivative and the chlorophenyl sulfanyl derivative.

Industrial Production Methods: In an industrial setting, the production of 1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Backbone and Substituent Variations

The target compound shares a propanone core with several analogs, but substituent variations significantly alter properties:

Compound Name Key Substituents Functional Groups Present Evidence ID
1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone 1,3-Benzodioxole, 4-chlorophenylsulfanyl Ketone, thioether, dioxole N/A
1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone 4-Chlorophenyl, pentafluorophenylsulfanyl Ketone, thioether, halogens
1-(4-Biphenylyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone Biphenylyl, 4-fluorophenylsulfanyl Ketone, thioether, fluorine
1-(4-Biphenylyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone Biphenylyl, 4-chlorophenylsulfonyl Ketone, sulfone, chlorine
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one 4-Chlorophenyl, p-tolyl (α,β-unsaturated ketone) Chalcone (enone)
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-Chlorophenyl, 4-hydroxyphenyl (α,β-unsaturated ketone) Chalcone, phenolic hydroxyl
1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime 4-Chlorophenyl, 4-methoxyphenylsulfanyl, oxime Thioether, oxime, methoxy

Key Observations :

  • Thioether vs. Sulfonyl : The sulfanyl (S–) group in the target compound and analogs (e.g., ) is less electron-withdrawing than the sulfonyl (–SO₂–) group in , affecting polarity and reactivity.
  • Benzodioxole vs. Simple Aryl: The benzodioxole ring in the target compound may enhance lipophilicity and metabolic stability compared to non-fused aryl groups (e.g., biphenylyl in ).
  • Chalcone Derivatives : Compounds with α,β-unsaturated ketones (e.g., ) exhibit distinct conjugation patterns, influencing UV-Vis spectra and biological activity.

Physicochemical Properties

Molecular Weight and Melting Points

Data from structurally related compounds (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Evidence ID
1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone C₁₅H₈ClF₅OS 366.73 Not reported
1-(4-Biphenylyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone C₂₁H₁₇FOS 336.42 Not reported
1-(4-Biphenylyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone C₂₁H₁₇ClO₃S 408.88 Not reported
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₃ClO 256.73 Not reported
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ 270.70 Not reported
1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime C₁₆H₁₆ClNO₂S 321.82 Not reported

Notes:

  • The target compound’s molecular weight is expected to be ~318.80 g/mol (estimated via similar structures).
  • Chalcone derivatives (e.g., ) generally have lower molecular weights due to the absence of sulfur and fused rings.

Spectral Data Comparison

Infrared (IR) Spectroscopy :

  • Thioether (C–S) stretches appear near 600–700 cm⁻¹ .
  • Sulfonyl (SO₂) groups show strong asymmetric stretches at ~1350 cm⁻¹ and symmetric stretches at ~1150 cm⁻¹ .
  • α,β-unsaturated ketones (chalcones) exhibit C=O stretches at ~1650–1700 cm⁻¹ and conjugated C=C stretches at ~1600 cm⁻¹ .

NMR Spectroscopy :

  • 1H NMR :
    • Benzodioxole protons resonate as a singlet near δ 6.0–6.5 ppm (analogous to dioxane systems).
    • 4-Chlorophenyl protons appear as doublets near δ 7.3–7.5 ppm (coupling with chlorine) .
  • 13C NMR :
    • Ketone carbonyls are observed at δ 195–205 ppm .
    • Sulfanyl-linked carbons are deshielded, appearing at δ 35–45 ppm .

Cytotoxic Effects

  • Chalcone derivatives (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one) showed cytotoxic activity against MCF7 breast cancer cells, with IC₅₀ values as low as 100 μg/mL .
  • Compounds with sulfonyl groups (e.g., ) may exhibit higher metabolic stability but increased toxicity risks due to sulfone’s electron-withdrawing nature .

Hemolytic Potential

    Biological Activity

    1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone, also known by its CAS number 882748-90-5, is a compound with significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anticancer properties based on various research studies.

    • Molecular Formula : C16H13ClO3S
    • Molar Mass : 320.79 g/mol

    Anti-inflammatory Activity

    Recent studies have demonstrated that compounds similar to 1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone exhibit substantial anti-inflammatory effects. For instance, a series of synthesized compounds showed greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. The efficacy was measured using various in vitro assays that assessed the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

    Antibacterial Activity

    The antibacterial properties of this compound were evaluated against several bacterial strains. Research indicated that it exhibited moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains including Escherichia coli and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics like ciprofloxacin .

    Bacterial StrainMIC (μM)Activity Level
    Staphylococcus aureus12.4Moderate
    Bacillus subtilis16.4Moderate
    Escherichia coli16.5Moderate
    Klebsiella pneumoniae16.1Moderate

    Anticancer Activity

    In addition to its antibacterial and anti-inflammatory properties, the compound has shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets involved in cancer progression has been elucidated through docking studies, revealing potential pathways for therapeutic intervention .

    Case Studies

    • Study on Anti-inflammatory Effects : A recent study synthesized derivatives of the compound and tested their efficacy in reducing inflammation in animal models. Results showed a significant reduction in edema and inflammatory markers compared to control groups .
    • Antibacterial Screening : Another study focused on the antibacterial efficacy of the compound against multi-drug resistant strains. It demonstrated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial virulence .
    • Anticancer Mechanisms : Research involving human cancer cell lines demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis pathways. This effect was more pronounced in cells resistant to conventional therapies .

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